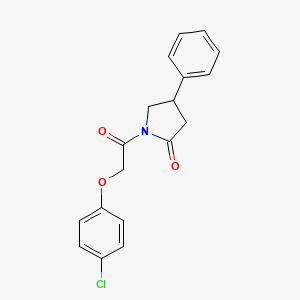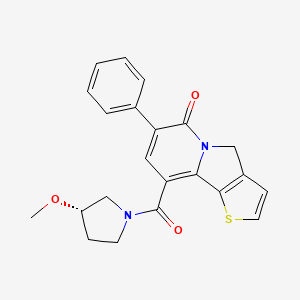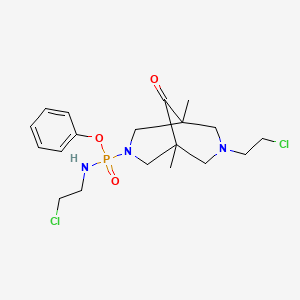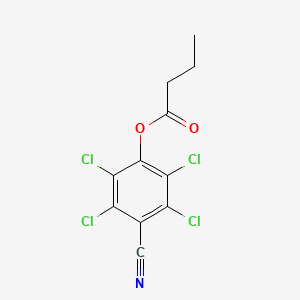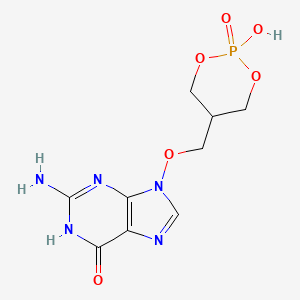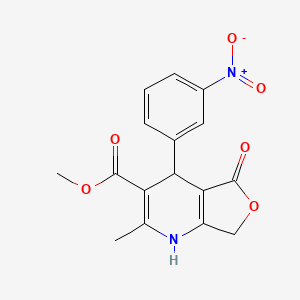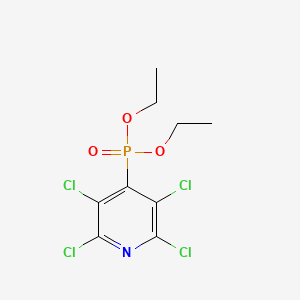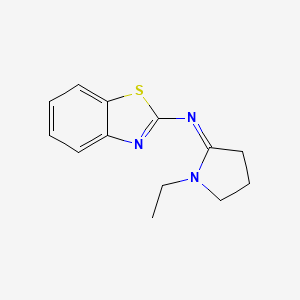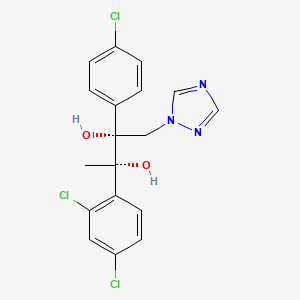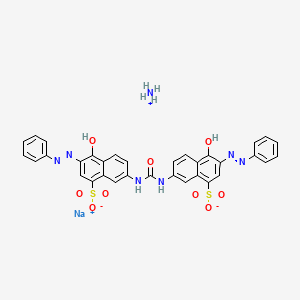
Sodium (Z)-N-9-octadecyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-N-9-octadecyl-beta-alaninate is a synthetic compound known for its unique chemical structure and properties It is a derivative of beta-alanine, an amino acid, and features a long octadecyl chain, which imparts hydrophobic characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-N-9-octadecyl-beta-alaninate typically involves the reaction of beta-alanine with octadecylamine under specific conditions. The process includes:
Reactants: Beta-alanine and octadecylamine.
Catalysts: Commonly used catalysts include sodium hydroxide or other strong bases.
Solvents: Organic solvents such as ethanol or methanol are often employed.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and may require refluxing for several hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves:
Raw Materials: High-purity beta-alanine and octadecylamine.
Equipment: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (Z)-N-9-octadecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Primary amines or alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Sodium (Z)-N-9-octadecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of Sodium (Z)-N-9-octadecyl-beta-alaninate is primarily based on its amphiphilic structure. The long hydrophobic octadecyl chain interacts with lipid membranes, while the hydrophilic beta-alanine moiety interacts with aqueous environments. This dual interaction allows the compound to:
Stabilize lipid bilayers: By inserting into the membrane and reducing surface tension.
Facilitate drug delivery: By enhancing the solubility and bioavailability of hydrophobic drugs.
Target specific pathways: By interacting with membrane proteins and altering their function.
Comparaison Avec Des Composés Similaires
Sodium (Z)-N-9-octadecyl-beta-alaninate can be compared with other similar compounds such as:
Sodium stearate: Another amphiphilic compound used in soap and detergent formulations.
Sodium lauryl sulfate: A widely used surfactant in personal care products.
Sodium oleate: Employed in the synthesis of nanoparticles and as an emulsifying agent.
Propriétés
Numéro CAS |
60884-97-1 |
|---|---|
Formule moléculaire |
C21H42NNaO2 |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
sodium;3-(octadecan-9-ylamino)propanoate |
InChI |
InChI=1S/C21H43NO2.Na/c1-3-5-7-9-11-13-15-17-20(22-19-18-21(23)24)16-14-12-10-8-6-4-2;/h20,22H,3-19H2,1-2H3,(H,23,24);/q;+1/p-1 |
Clé InChI |
DXBSKNAPWLMHGG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC)NCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


